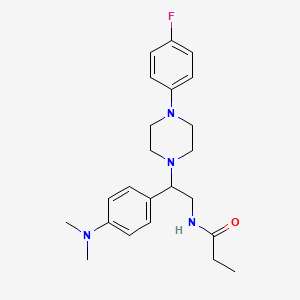

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FN4O/c1-4-23(29)25-17-22(18-5-9-20(10-6-18)26(2)3)28-15-13-27(14-16-28)21-11-7-19(24)8-12-21/h5-12,22H,4,13-17H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEVRZOJADDFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H26FN3O, indicating the presence of a dimethylamino group and a fluorophenyl moiety attached to a piperazine structure. The structural complexity contributes to its diverse biological activities.

Research indicates that compounds with similar piperazine structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can influence various physiological processes, including mood regulation and seizure activity.

1. Anticonvulsant Activity

Recent studies have demonstrated that derivatives of piperazine exhibit significant anticonvulsant properties. For instance, in a study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds showed efficacy in animal models of epilepsy through maximal electroshock (MES) tests. The most potent derivatives were noted to bind moderately to neuronal voltage-sensitive sodium channels, suggesting a mechanism involving modulation of excitatory neurotransmission .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound | Dose (mg/kg) | MES Protection | Notes |

|---|---|---|---|

| Derivative 1 | 100 | Yes | Effective at 0.5 h |

| Derivative 2 | 300 | Yes | Effective at both time points |

| Derivative 3 | 100 | No | Inactive in MES test |

2. Antidepressant Potential

Piperazine derivatives are also being explored for their antidepressant effects. A study highlighted the multimodal action of certain piperazine compounds on serotonin receptors, which could lead to improved mood regulation and reduced depressive symptoms. The introduction of specific functional groups has been shown to enhance binding affinity and selectivity for these receptors .

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving the administration of this compound in rodent models, significant reductions in seizure frequency were observed compared to control groups. The study utilized both MES and pentylenetetrazole (PTZ) models to assess efficacy across different seizure types .

Case Study 2: Serotonergic Activity

Another investigation focused on the compound's interaction with serotonin receptors, revealing that modifications in the piperazine ring can significantly alter receptor binding profiles. This study utilized in vitro assays to demonstrate enhanced activity against depression-related behaviors in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with several classes of piperazine/piperidine derivatives documented in the evidence. Below is a detailed comparison:

Piperazine-Based Derivatives

- N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8) Structure: Contains a piperidinyl core with a methoxymethyl group and a phenyl-propanamide chain. Key Differences: Lacks the fluorophenyl and dimethylaminophenyl groups present in the target compound. Application: Used as a pharmaceutical intermediate, suggesting utility in synthetic pathways for bioactive molecules .

- 2-(4-Fluorophenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Structure: A pyrido-pyrimidinone scaffold linked to a 4-fluorophenyl-piperazine. Key Differences: The fused pyrimidinone ring introduces rigidity, which may enhance receptor selectivity compared to the flexible ethylpropionamide chain in the target compound. The fluorophenyl group is retained, suggesting shared electronic properties .

Piperidine and Azetidinone Derivatives

- N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl) Acetamide Structure: Azetidinone (β-lactam) core with a phenylpiperazine side chain. The nitro group may reduce bioavailability due to higher molecular weight and steric hindrance .

Table 1: Structural and Functional Comparison

Functional Group Impact

- Fluorophenyl vs.

- Dimethylaminophenyl vs.

- Propionamide vs. Acetamide/β-Lactam :

The propionamide’s extended alkyl chain may confer greater stability against enzymatic hydrolysis compared to acetamide () or β-lactam () derivatives .

Research Implications and Limitations

- Pharmacological Potential: Piperazine/piperidine derivatives are often explored for serotonin or dopamine receptor modulation, though specific target affinity remains speculative without experimental data.

- Synthetic Challenges : The compound’s complexity (e.g., multiple aromatic and heterocyclic groups) may require multi-step synthesis under controlled conditions, akin to methods in .

Note: Further studies (e.g., binding assays, ADMET profiling) are essential to validate hypotheses derived from structural comparisons.

Preparation Methods

Reductive Amination for Ethylamine Backbone Formation

The ethylamine core is synthesized via reductive amination between 4-(dimethylamino)benzaldehyde and a primary amine precursor.

Procedure :

- Intermediate 1 : 4-(Dimethylamino)benzaldehyde (1.0 equiv) is condensed with 2-aminoethanol (1.2 equiv) in methanol under reflux, followed by reduction with sodium borohydride (NaBH₄, 2.0 equiv) to yield 2-(4-(dimethylamino)phenyl)ethanolamine.

- Intermediate 2 : The primary amine is alkylated with 1-(4-fluorophenyl)piperazine using 1,2-dibromoethane (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine.

Key Data :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-(Dimethylamino)benzaldehyde + 2-aminoethanol | NaBH₄, MeOH, 0°C → RT, 4h | 78% |

| 2 | Intermediate 1 + 1-(4-fluorophenyl)piperazine | DMF, K₂CO₃, 80°C, 12h | 65% |

Acylation to Introduce Propionamide

The terminal amine of Intermediate 2 is acylated with propionyl chloride under Schotten-Baumann conditions:

Procedure :

- Intermediate 2 (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.

- Propionyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.

- The reaction is stirred at room temperature for 6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.

Optimization Insights :

- Excess propionyl chloride (>1.5 equiv) leads to diacylation byproducts.

- Anhydrous conditions are critical to prevent hydrolysis of the acylating agent.

Alternative Pathways and Modifications

Piperazine Ring Construction In Situ

For laboratories without access to pre-synthesized 1-(4-fluorophenyl)piperazine, the piperazine ring can be assembled via cyclization:

Procedure :

- N-(2-Bromoethyl)-4-fluoroaniline is treated with ethylenediamine in acetonitrile at 60°C for 24 hours, forming the piperazine ring.

- Subsequent alkylation with Intermediate 1 proceeds as in Section 2.1.

Yield Comparison :

- Pre-formed piperazine: 65% (Section 2.1).

- In-situ piperazine synthesis: 52% (due to competing oligomerization).

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the ethylamine backbone on Wang resin enables iterative coupling:

- Resin-bound 2-(4-(dimethylamino)phenyl)ethylamine is sequentially reacted with 1-(4-fluorophenyl)piperazine and propionyl chloride.

- Cleavage with trifluoroacetic acid (TFA) liberates the target compound.

Advantages :

- Simplifies purification (filtration vs. chromatography).

- Scalable for library synthesis.

Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 6.70–6.60 (m, 4H, Ar-H), 3.85 (t, J = 6.8 Hz, 2H, NCH₂), 3.10–2.90 (m, 8H, piperazine-H), 2.75 (s, 6H, N(CH₃)₂), 2.50 (q, J = 7.6 Hz, 2H, COCH₂), 1.15 (t, J = 7.6 Hz, 3H, CH₃).

- ¹³C NMR : δ 174.2 (C=O), 159.1 (C-F), 130.5–114.8 (Ar-C), 54.3 (piperazine-C), 40.1 (N(CH₃)₂), 29.8 (COCH₂), 10.2 (CH₃).

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows >98% purity at 254 nm.

Critical Evaluation of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination (Section 2.1) | High atom economy; mild conditions | Requires stoichiometric reducing agents |

| Solid-Phase Synthesis (Section 3.2) | Scalability; minimal purification | Specialized equipment needed |

| In-Situ Piperazine Formation (Section 3.1) | Avoids pre-synthesis of piperazine | Lower yields due to side reactions |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-(dimethylamino)benzaldehyde and 4-(4-fluorophenyl)piperazine. Key steps include:

Intermediate Formation : Condensation of the aldehyde with an ethylamine derivative to form a Schiff base, followed by reduction to yield a secondary amine intermediate.

Propionamide Coupling : Reaction of the intermediate with propionyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

- Critical Parameters : Temperature (0–5°C for exothermic steps), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:propionyl chloride) significantly impact yield (reported 60–75%) and purity (>95%). Use of inert atmospheres (N₂/Ar) minimizes oxidation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., dimethylamino protons at δ 2.8–3.1 ppm, fluorophenyl signals at δ 7.1–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 440.22) .

- HPLC-PDA : Reversed-phase HPLC with photodiode array detection (λ = 254 nm) assesses purity (>98%) and detects by-products like unreacted piperazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., serotonin receptor affinity vs. dopamine receptor selectivity)?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) with functional assays (cAMP inhibition) to confirm target engagement .

- Structural Modifications : Introduce substituents (e.g., methyl groups on the piperazine ring) to probe steric effects on receptor selectivity. Computational docking (e.g., AutoDock Vina) predicts binding poses to 5-HT₁A vs. D₂ receptors .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify batch-specific impurities or assay variability .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neuropharmacology studies?

- Methodological Answer :

- Lipophilicity Adjustment : Replace the propionamide with a carbamate group to enhance blood-brain barrier penetration (clogP reduction from 3.2 to 2.8) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-dealkylation). Introduce electron-withdrawing groups (e.g., -CF₃) to slow CYP450-mediated degradation .

- Prodrug Design : Mask the dimethylamino group as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Methodological Answer :

- QSAR Models : Use 2D/3D descriptors (e.g., topological polar surface area, hydrogen-bond donors) to correlate structural features with 5-HT₁A affinity .

- Molecular Dynamics (MD) : Simulate receptor-ligand interactions over 100 ns trajectories to identify stable binding conformations. Focus on residues Ser159 (5-HT₁A) and Asp114 (D₂) for mutagenesis validation .

- AI-Driven Libraries : Generate virtual libraries (e.g., 10⁴ derivatives) via deep generative models (REINVENT) and screen for ADMET properties .

Experimental Design & Data Analysis

Q. What controls are essential in assays measuring this compound’s effects on neuronal calcium signaling?

- Methodological Answer :

- Positive/Negative Controls : Use 5-HT₁A agonist (±)-8-OH-DPAT and antagonist WAY-100635 to validate assay sensitivity .

- Off-Target Checks : Include panels for GPCRs (e.g., adrenergic α₁, histamine H₁) to rule out promiscuity .

- Calcium Dye Validation : Confirm Fluo-4 AM loading efficiency with ionomycin (Ca²⁺ ionophore) and EGTA (chelator) controls .

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer :

- Stability Studies : Monitor compound integrity under storage conditions (-20°C vs. 4°C) via HPLC-MS at 0, 1, 3, and 6 months .

- Impurity Profiling : Use LC-MS/MS to quantify by-products (e.g., hydrolyzed propionamide) and correlate with activity loss .

- Crystallography : Compare X-ray structures of different batches to detect polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.